molecular formula C19H23NO3 B275850 N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine

カタログ番号 B275850
分子量: 313.4 g/mol
InChIキー: QGGAKCNSJDAIHB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-propylamine, commonly known as BPAP, is a novel psychoactive compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BPAP belongs to the class of compounds known as selective dopamine receptor agonists and has been found to exhibit a range of biochemical and physiological effects.

作用機序

BPAP acts as a selective agonist of dopamine D3 receptors, which are predominantly expressed in the mesolimbic and mesocortical pathways of the brain. Activation of these receptors leads to the release of dopamine, a neurotransmitter that plays a critical role in the regulation of mood, motivation, and reward. BPAP has been found to have a higher affinity for dopamine D3 receptors than other dopamine receptor subtypes, suggesting that it may have a unique mechanism of action.
Biochemical and Physiological Effects
BPAP has been found to exhibit a range of biochemical and physiological effects. It has been shown to increase dopamine release in the striatum, prefrontal cortex, and nucleus accumbens, regions of the brain that are involved in the regulation of mood, motivation, and reward. Furthermore, BPAP has been found to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. BPAP has also been found to increase the expression of glial cell line-derived neurotrophic factor (GDNF), a protein that promotes the survival of dopaminergic neurons.

実験室実験の利点と制限

BPAP has several advantages for lab experiments. It has a high affinity for dopamine D3 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological conditions. Furthermore, BPAP has been found to have neuroprotective effects, which makes it a promising candidate for the development of new therapies for neurodegenerative disorders. However, BPAP has some limitations for lab experiments. It has a short half-life, which makes it difficult to study its long-term effects. Furthermore, the precise mechanism of action of BPAP is still not fully understood, which makes it challenging to interpret its effects on various physiological and pathological processes.

将来の方向性

BPAP has several potential future directions for research. One area of research could be to investigate the therapeutic potential of BPAP in the treatment of various neurological and psychiatric disorders, such as Parkinson's disease, depression, and schizophrenia. Another area of research could be to study the long-term effects of BPAP on the brain and behavior. Furthermore, research could be conducted to identify other compounds that have a similar mechanism of action as BPAP, which could lead to the development of new therapies for neurological and psychiatric disorders.

合成法

BPAP can be synthesized using a modified Mannich reaction. The reaction involves the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde, benzylamine, and propylamine in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure BPAP. The synthesis method has been optimized to achieve high yields and purity of the compound.

科学的研究の応用

BPAP has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been found to exhibit selective agonistic activity towards dopamine D3 receptors, which are involved in the regulation of mood, motivation, and reward. BPAP has been shown to improve cognitive function, reduce depression and anxiety-like behaviors, and increase locomotor activity in animal models. Furthermore, it has been found to have neuroprotective effects and to enhance the survival of dopaminergic neurons.

特性

分子式

C19H23NO3

分子量

313.4 g/mol

IUPAC名

N-[[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)phenyl]methyl]propan-1-amine

InChI

InChI=1S/C19H23NO3/c1-2-9-20-13-15-3-6-17(7-4-15)23-14-16-5-8-18-19(12-16)22-11-10-21-18/h3-8,12,20H,2,9-11,13-14H2,1H3

InChIキー

QGGAKCNSJDAIHB-UHFFFAOYSA-N

SMILES

CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3

正規SMILES

CCCNCC1=CC=C(C=C1)OCC2=CC3=C(C=C2)OCCO3

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。